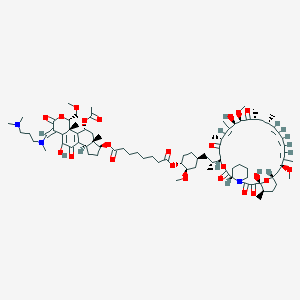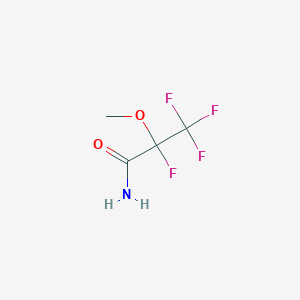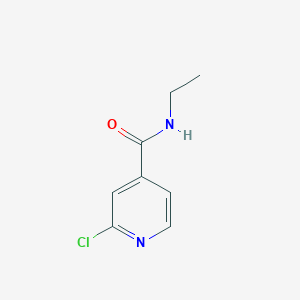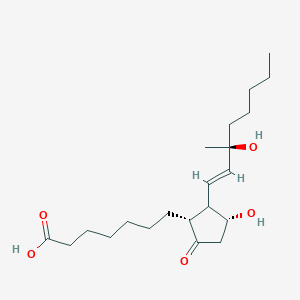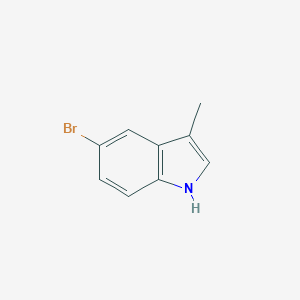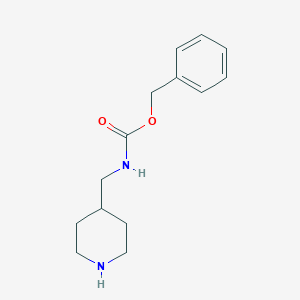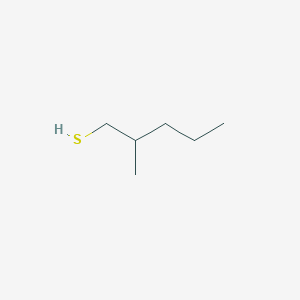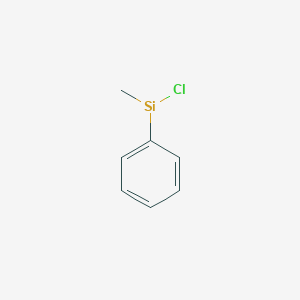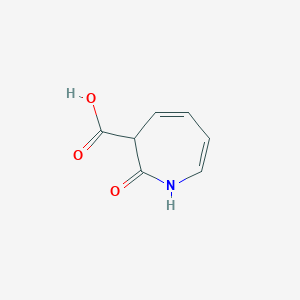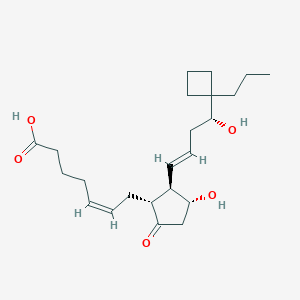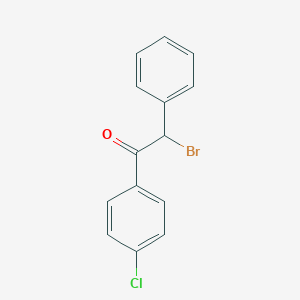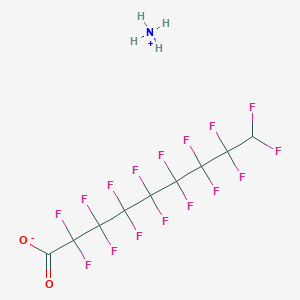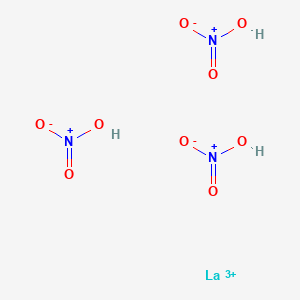
19(R)-Hydroxy-Prostaglandin E1
Übersicht
Beschreibung
19R-Hydroxy-PGE1 is a prostanoid.
Wissenschaftliche Forschungsanwendungen
Lungen-Rechts-Links-Shunt und Oxygenierung
Prostaglandin E1 (PGE1) soll die ausreichende Oxygenierung bei Patienten unter Einlungenbeatmung (OLV) erhalten. Forschungen zielen darauf ab, zu untersuchen, ob PGE1 bei verschiedenen Bedingungen sicher in Bezug auf den Lungen-Rechts-Links-Shunt und die Oxygenierung ist und eine Referenzkonzentration von PGE1 liefert .
Entzündungshemmende und vasodilatierende Wirkungen
PGE1 ist bekannt für seine entzündungshemmenden und vasodilatierenden Eigenschaften. Es reichert sich an Stellen von Entzündungen oder Gefäßläsionen an und verstärkt die Wirkung von Medikamenten und lindert Nebenwirkungen .
Hemmung des Fortschreitens der pulmonalen arteriellen Hypertonie
PGE1 wurde zur Verhinderung des Fortschreitens der pulmonalen arteriellen Hypertonie untersucht, da es vasodilatierende, entzündungshemmende, antiaggregierende und antiproliferative Eigenschaften besitzt .
Induktion der Zytokinsynthese
PGE1 induziert die Synthese von IL-6 durch Aktivierung verschiedener Proteinkinasen in osteoblastenähnlichen Zellen, was für die Knochengesundheit und -erkrankungen von Bedeutung sein könnte .
Wirkmechanismus
Target of Action
19®-hydroxy Prostaglandin E1, a derivative of Prostaglandin E1 (PGE1), primarily targets G-protein-coupled, prostanoid-specific receptors . These receptors play a crucial role in facilitating prostaglandin signaling. PGE1 also targets the GLI2 protein, a transcriptional mediator at the end of the Hedgehog pathway .
Mode of Action
The interaction of 19®-hydroxy Prostaglandin E1 with its targets results in a variety of changes. PGE1 has been found to have anti-thrombotic, endothelium-stabilizing, and leukocyte-stabilizing properties , as well as effects on lipid metabolism . It also acts as a potent GLI2 antagonist , overcoming resistance mechanisms of both SMO mutagenesis and GLI2 amplification .
Biochemical Pathways
19®-hydroxy Prostaglandin E1 affects several biochemical pathways. It is involved in the Hedgehog signaling pathway , where it inhibits GLI2 Amplification–Associated Activation . It also plays a role in the prostaglandin synthesis pathway , where it is derived from dihomogammalinolenic acid (20:3), an analogue of arachidonic acid .
Pharmacokinetics
The pharmacokinetics of 19®-hydroxy Prostaglandin E1 involve its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. PGE1 is rapidly metabolized when given intravenously, but its efficacy is maintained due to the biologically active metabolite 13,14-dihydro-PGE1 , which closely resembles the pharmacodynamic spectrum of PGE1 . More detailed pharmacokinetic studies specific to 19®-hydroxy Prostaglandin E1 are yet to be conducted.
Result of Action
The action of 19®-hydroxy Prostaglandin E1 results in molecular and cellular effects that contribute to its clinical efficacy. These include its anti-aggregating and vasodilator effects , which add to its clinical efficacy . It also exhibits pan-inhibition against multiple drug refractory activities for Hedgehog-targeted therapies .
Action Environment
The action, efficacy, and stability of 19®-hydroxy Prostaglandin E1 can be influenced by various environmental factors. For instance, in a high-glucose environment, PGE1 has been reported to maintain adequate oxygenation among patients . .
Biochemische Analyse
Biochemical Properties
19®-hydroxy Prostaglandin E1 interacts with various enzymes, proteins, and other biomolecules. PGE1 is derived from dihomogammalinolenic acid (20:3), an analogue of arachidonic acid (AA) . It is more active in tissue under physiological conditions than the more recently discovered PGs, such as prostacyclin (PGI2) . Its stability is mainly related to the fact that there are only two double bonds in its structure .
Cellular Effects
19®-hydroxy Prostaglandin E1 has significant effects on various types of cells and cellular processes. It has been reported to maintain adequate oxygenation among patients under one-lung ventilation (OLV) . PGE1 has anti-thrombotic, endothelium-stabilizing, and leukocyte-stabilizing properties, as well as effects on lipid metabolism .
Molecular Mechanism
The mechanism of action of 19®-hydroxy Prostaglandin E1 involves its interactions at the molecular level. PGE1 inhibits the Hedgehog (HH) signaling pathway through the EP4 receptor, enhancing cAMP-PKA activity, which promotes phosphorylation and degradation of GLI2 via the ubiquitination pathway .
Temporal Effects in Laboratory Settings
The effects of 19®-hydroxy Prostaglandin E1 change over time in laboratory settings. PGE1 has been reported to reduce ventricular hypertrophy and the expression of fibrosis over time . It also has a very short half-life of 5–10 minutes .
Dosage Effects in Animal Models
The effects of 19®-hydroxy Prostaglandin E1 vary with different dosages in animal models. Higher doses of PGE1 have been found to give greater benefits but also increase the adverse effects .
Metabolic Pathways
19®-hydroxy Prostaglandin E1 is involved in various metabolic pathways. PGE1 derives from dihomogammalinolenic acid (20:3), being an analogue of arachidonic acid (AA) .
Transport and Distribution
19®-hydroxy Prostaglandin E1 is transported and distributed within cells and tissues. It is administered via continuous intravenous infusion .
Eigenschaften
IUPAC Name |
7-[(1R,2R,3R)-2-[(E,3S,7R)-3,7-dihydroxyoct-1-enyl]-3-hydroxy-5-oxocyclopentyl]heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O6/c1-14(21)7-6-8-15(22)11-12-17-16(18(23)13-19(17)24)9-4-2-3-5-10-20(25)26/h11-12,14-17,19,21-22,24H,2-10,13H2,1H3,(H,25,26)/b12-11+/t14-,15+,16-,17-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVVXWHIDRKRPMO-VOSXNNSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


